molecular formula C10H18ClN B085018 Symmetrel CAS No. 13878-11-0

Symmetrel

Cat. No.: B085018
CAS No.: 13878-11-0
M. Wt: 187.71 g/mol
InChI Key: WOLHOYHSEKDWQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Amantadine Hydrochloride is the hydrochloride salt of amantadine, a synthetic tricyclic amine with antiviral, antiparkinsonian, and antihyperalgesic activities. Amantadine appears to exert its antiviral effect against the influenza A virus by interfering with the function of the transmembrane domain of the viral M2 protein, thereby preventing the release of infectious viral nucleic acids into host cells;  furthermore, this agent prevents virus assembly during virus replication. Amantadine exerts its antiparkinsonian effects by stimulating the release of dopamine from striatal dopaminergic nerve terminals and inhibiting its pre-synaptic reuptake. This agent may also exert some anticholinergic effect through inhibition of N-methyl-D-aspartic acid (NMDA) receptor-mediated stimulation of acetylcholine, resulting in antihyperalgesia.
An antiviral that is used in the prophylactic or symptomatic treatment of influenza A. It is also used as an antiparkinsonian agent, to treat extrapyramidal reactions, and for postherpetic neuralgia. The mechanisms of its effects in movement disorders are not well understood but probably reflect an increase in synthesis and release of dopamine, with perhaps some inhibition of dopamine uptake.

Properties

CAS No.

13878-11-0

Molecular Formula

C10H18ClN

Molecular Weight

187.71 g/mol

IUPAC Name

1-adamantylazanium;chloride

InChI

InChI=1S/C10H17N.ClH/c11-10-4-7-1-8(5-10)3-9(2-7)6-10;/h7-9H,1-6,11H2;1H

InChI Key

WOLHOYHSEKDWQH-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)[NH3+].[Cl-]

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)[NH3+].[Cl-]

665-66-7

Pictograms

Corrosive; Irritant; Health Hazard

Related CAS

768-94-5 (Parent)

Synonyms

1 Aminoadamantane
1-Aminoadamantane
Adamantylamine
Adekin
AL, Amantadin
Aman
Amanta
Amanta HCI AZU
Amanta Sulfate AZU
Amanta-HCI-AZU
Amanta-Sulfate-AZU
Amantadin AL
Amantadin AZU
Amantadin neuraxpharm
Amantadin ratiopharm
Amantadin Stada
Amantadin-neuraxpharm
Amantadin-ratiopharm
Amantadina Juventus
Amantadina Llorente
Amantadine
Amantadine Hydrochloride
Amantadine Sulfate
Amantadinneuraxpharm
Amantadinratiopharm
AmantaHCIAZU
AmantaSulfateAZU
Amixx
AZU, Amantadin
Cerebramed
Endantadine
Gen Amantadine
Gen-Amantadine
GenAmantadine
Hydrochloride, Amantadine
Infecto Flu
Infecto-Flu
InfectoFlu
Infex
Juventus, Amantadina
Llorente, Amantadina
Mantadix
Midantan
PMS Amantadine
PMS-Amantadine
PMSAmantadine
Stada, Amantadin
Sulfate, Amantadine
Symadine
Symmetrel
tregor
Viregyt
Wiregyt

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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